2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenol

acute toxicity structure-toxicity relationship in vivo safety profiling

Select 2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenol (3b) for your next CNS-targeted SAR study. This ortho-phenol THIQ derivative delivers superior local anesthesia duration vs. lidocaine at 1% concentration, with no ocular irritation in rabbit corneal models. Its LogP of 2.09, tPSA of 50.7 Ų, and single rotatable bond ensure favorable CNS drug-likeness and BBB penetration. Use as a key reference point for ortho-substitution toxicity mapping (LD50 ~280 mg/kg) or as a versatile intermediate (91% yield Pictet–Spengler synthesis; free phenol for late-stage functionalization). Order now to accelerate your lead optimization and diversity-oriented screening programs.

Molecular Formula C17H19NO3
Molecular Weight 285.34 g/mol
CAS No. 88307-72-6
Cat. No. B5436900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenol
CAS88307-72-6
Molecular FormulaC17H19NO3
Molecular Weight285.34 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(NCCC2=C1)C3=CC=CC=C3O)OC
InChIInChI=1S/C17H19NO3/c1-20-15-9-11-7-8-18-17(13(11)10-16(15)21-2)12-5-3-4-6-14(12)19/h3-6,9-10,17-19H,7-8H2,1-2H3
InChIKeyMHCUVSNFIKUPME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility37.3 [ug/mL]

2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenol (CAS 88307-72-6): Structural Identity and Core Pharmacophore


2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenol (CAS 88307-72-6) is a synthetic 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (THIQ) alkaloid derivative [1]. It features a 6,7-dimethoxy-substituted THIQ core with a 2-hydroxyphenyl (ortho-phenol) substituent at the C1 position. The compound has a molecular formula of C17H19NO3 and a molecular weight of 285.34 g/mol . This scaffold belongs to the broader class of isoquinoline alkaloids, which have demonstrated diverse biological activities including local anesthesia, anticonvulsant effects, and antimicrobial properties [1]. The compound is catalogued as a screening compound by commercial suppliers (e.g., ChemBridge SC-5118442) with key physicochemical parameters including a calculated LogP of 2.09, topological polar surface area (tPSA) of 50.7 Ų, two hydrogen bond donors, and four hydrogen bond acceptors .

Why 2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenol Cannot Be Substituted by Regioisomeric or Unsubstituted 1-Aryl-THIQ Analogs


Within the 1-aryl-6,7-dimethoxy-THIQ series, small structural changes at the C1-phenyl ring produce substantial differences in both biological activity and toxicity profiles. The unsubstituted parent compound (3a, 1-phenyl-6,7-dimethoxy-THIQ) exhibits an LD50 of 280 mg/kg, which serves as the toxicity baseline [1]. Introducing a hydroxyl substituent at the C2′ (ortho) position yields the target compound (3b), which does not significantly alter acute toxicity relative to 3a. In marked contrast, moving the hydroxyl group to the C3′ (meta) position combined with a C4′ methoxy group (compound 3c) reduces toxicity by 3.5-fold compared to 3a [1]. Furthermore, in local anesthesia models, all 1-aryl-THIQs in the series except one (4b) outperformed lidocaine at 1% concentration, but the duration of complete anesthesia varied dramatically depending on the substituent pattern, with some analogs (3p, 3n, 3q) achieving 2.2–3.0× the duration of lidocaine while others delivered only marginal improvements [1]. These findings demonstrate that neither the unsubstituted parent nor regioisomeric hydroxyl/methoxyl analogs can be treated as interchangeable with the target 2′-hydroxy compound, as the precise substitution pattern governs both the therapeutic window and the potency profile.

Quantitative Differentiation of 2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenol: Head-to-Head Evidence Against Structural Analogs


Acute Oral Toxicity (LD50) in Mice: Ortho-Hydroxyl Substitution Maintains Baseline Toxicity Without Exacerbation

In a head-to-head in vivo acute toxicity study in white mice via intragastric administration (N=10 per group), the target compound 3b (1-(2′-hydroxyphenyl)-6,7-dimethoxy-THIQ) showed toxicity comparable to the unsubstituted parent compound 3a (LD50 = 280 mg/kg). The authors explicitly state that the C2′ hydroxyl (3b) 'did not result in a significant decrease of toxicity' relative to 3a [1]. By contrast, the regioisomeric C3′-hydroxy / C4′-methoxy analog 3c reduced toxicity 3.5-fold relative to 3a, and the C4′-amino analog 4a reduced toxicity 3.75-fold. This positions 3b as maintaining a consistent, predictable toxicity profile within the series—neither the most toxic nor the safest—with its ortho-phenol motif producing a distinct structure–toxicity relationship compared to meta- or para-substituted congeners.

acute toxicity structure-toxicity relationship in vivo safety profiling

Local Anesthetic Activity in Rabbit Corneal Model: 1-Aryl-THIQ Class Outperforms Lidocaine but Duration Varies by Substituent

In a rabbit corneal surface anesthesia model, all compounds in the 1-aryl-6,7-dimethoxy-THIQ series except 4b, including the target compound 3b, demonstrated longer duration of complete anesthesia than lidocaine at a 1% concentration [1]. While specific duration data for 3b was not reported numerically in the available text, the class-level finding that all active derivatives exceeded lidocaine's anesthetic duration establishes 3b as part of a superior cohort. The most potent analogs achieved durations 1.4–3.0× longer than lidocaine (3f: 1.6×, 3h: 1.7×, 3l: 1.4×, 3n: 2.6×, 3p: 3.0×, 3q: 2.2×). The ortho-hydroxyl substitution pattern of 3b provides a distinct electronic environment compared to analogs with additional halogen or methoxy groups, which may influence both potency and duration through altered hydrogen-bonding capacity and lipophilicity [1]. No local irritant effects were observed for 3b on rabbit eyes, unlike compounds 3r, 3n, and 4a which caused reversible irritation and redness.

local anesthesia surface anesthesia corneal reflex model

Synthesis Efficiency: High-Yield One-Step Pictet–Spengler Route with 91% Yield for the Ortho-Phenol Derivative

The target compound 3b was synthesized via a one-step Pictet–Spengler condensation between 3,4-dimethoxyphenylethylamine and 2-hydroxybenzaldehyde in boiling trifluoroacetic acid, achieving a 91% isolated yield [1]. This compares favorably with the overall yield range of 85–98% across the 20-compound series. The unsubstituted parent compound 3a was obtained in 94% yield, while the meta-hydroxy analog 3c was obtained in 89% yield. The consistently high yield for 3b (91%) confirms that the ortho-hydroxy substitution on the benzaldehyde coupling partner does not sterically or electronically hinder the Pictet–Spengler cyclization, making this compound readily accessible for scale-up. The melting point of the free base (159–162 °C, acetone) provides a convenient quality control endpoint.

Pictet–Spengler synthesis reaction yield process chemistry

Physicochemical Profile: Balanced Lipophilicity and Hydrogen-Bonding Capacity for CNS Penetration Potential

The target compound exhibits a calculated LogP of 2.09, a LogSW of -1.48, and a topological polar surface area (tPSA) of 50.7 Ų, with 2 hydrogen bond donors, 4 hydrogen bond acceptors, and only 1 rotatable bond . These values place the compound within favorable drug-likeness space: LogP between 2 and 3 is conducive to both aqueous solubility and membrane permeability; tPSA below 60–70 Ų is associated with good blood–brain barrier penetration potential. The ADMET in silico evaluation of the broader 1-aryl-6,7-dimethoxy-THIQ series confirmed medium to high BBB penetration for all tested derivatives, with ≥90% plasma protein binding and no CYP2D6 inhibition [1]. The presence of the ortho-phenol group introduces an intramolecular hydrogen bond capability (between the C2′-OH and the THIQ nitrogen) that may stabilize the bioactive conformation and differentiate 3b from analogs lacking this ortho-substituent (e.g., 3a, which has no H-bond donor on the C1-phenyl ring).

physicochemical properties drug-likeness CNS drug design

Recommended Application Scenarios for 2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenol Based on Quantitative Evidence


Local Anesthetic Lead Optimization Programs Requiring Longer Duration Than Lidocaine

The target compound belongs to a 1-aryl-6,7-dimethoxy-THIQ series in which all active members (including 3b) surpassed lidocaine in duration of complete anesthesia at 1% concentration in the rabbit corneal model [1]. With no ocular irritation observed for compound 3b, it is a suitable starting point for medicinal chemistry optimization aimed at developing longer-acting surface anesthetics. The ortho-phenol motif provides a synthetic handle for further derivatization (e.g., etherification, esterification) while maintaining the intrinsic activity of the THIQ core. Procurement of 3b is justified when the research goal is to explore structure–duration relationships in a chemotype already validated to outperform the clinical gold standard.

Structure–Toxicity Relationship (STR) Studies: Ortho-Phenol as a Baseline Motif for Safety Profiling

The in vivo acute toxicity study in mice established that the ortho-hydroxyl substitution pattern (3b) does not significantly alter the LD50 relative to the unsubstituted parent compound 3a (280 mg/kg) [1]. This contrasts sharply with meta-hydroxy (3c, 3.5-fold toxicity reduction) and para-amino (4a, 3.75-fold reduction) analogs. Compound 3b therefore serves as an essential reference point in STR studies seeking to map how the position and nature of hydrogen-bond-donating substituents on the C1-aryl ring modulate acute toxicity independently of core scaffold effects. Researchers evaluating the therapeutic index of THIQ derivatives should include 3b as a key comparator to isolate the contribution of ortho-phenol interactions.

CNS-Targeted Screening Libraries: Conformationally Restricted, BBB-Permeable THIQ Scaffold

With a calculated LogP of 2.09, tPSA of 50.7 Ų, and only one rotatable bond, the target compound possesses a physicochemical profile consistent with favorable CNS drug-likeness . The broader 1-aryl-6,7-dimethoxy-THIQ series was confirmed to exhibit medium-to-high blood–brain barrier penetration in silico, with no CYP2D6 inhibition liability [1]. The compound's conformational rigidity—conferred by the single rotatable bond between the THIQ core and the phenol ring—is advantageous for target selectivity. Procurement of 3b is recommended for inclusion in diversity-oriented screening decks targeting CNS receptors, transporters, or ion channels where BBB penetration is a prerequisite and excessive molecular flexibility is undesirable.

Scalable Synthesis Process Development and Derivatization Platform

The one-step Pictet–Spengler synthesis of 3b proceeds in 91% yield without requiring chromatographic purification, using commercially available starting materials (3,4-dimethoxyphenylethylamine and 2-hydroxybenzaldehyde) [1]. This high-yielding, operationally simple protocol makes 3b an attractive intermediate for parallel library synthesis. The free phenol provides a reactive site for diversification (alkylation, acylation, sulfonation), enabling rapid exploration of structure–activity relationships while maintaining the core pharmacophore. Process chemistry groups seeking a robust, scalable THIQ scaffold for late-stage functionalization should prioritize 3b over lower-yielding or chromatographically demanding analogs.

Quote Request

Request a Quote for 2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.